REACTION_SMILES
|
[CH3:28][I:29].[CH3:3][O:4][c:5]1[cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13][c:14]1[CH2:15][c:16]1[cH:17][nH:18][c:19]2[cH:20][cH:21][c:22]([N+:25](=[O:26])[O-:27])[cH:23][c:24]12.[H-:1].[Na+:2].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1>>[CH3:3][O:4][c:5]1[cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13][c:14]1[CH2:15][c:16]1[cH:17][n:18]([CH3:28])[c:19]2[cH:20][cH:21][c:22]([N+:25](=[O:26])[O-:27])[cH:23][c:24]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc(Cc2c[nH]c3ccc([N+](=O)[O-])cc23)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1ccc(Cc2cn(C)c3ccc([N+](=O)[O-])cc23)c(OC)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |